BenchChemオンラインストアへようこそ!

5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Lipophilicity Drug design Permeability

5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 352208-55-0) is a fused N-heterocyclic building block consisting of a pyrazolo[1,5-a]pyrimidine core substituted with phenyl groups at positions 5 and 7 and a carboxylic acid handle at position 3. This scaffold serves as the direct synthetic precursor to Reversan (CAS 313397-13-6) and its structural analogues, a class of non-toxic multidrug resistance-associated protein 1 (MRP1) and P-glycoprotein (P-gp) inhibitors that are six to eight times more potent than standard transporter inhibitors such as verapamil and probenecid.

Molecular Formula C19H13N3O2
Molecular Weight 315.332
CAS No. 352208-55-0
Cat. No. B2998980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS352208-55-0
Molecular FormulaC19H13N3O2
Molecular Weight315.332
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC3=C(C=NN23)C(=O)O)C4=CC=CC=C4
InChIInChI=1S/C19H13N3O2/c23-19(24)15-12-20-22-17(14-9-5-2-6-10-14)11-16(21-18(15)22)13-7-3-1-4-8-13/h1-12H,(H,23,24)
InChIKeyNBUWTJDQENNHHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 352208-55-0): Sourcing the Core Heterocyclic Building Block for MRP1/P-gp Transporter Inhibitor Programs


5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 352208-55-0) is a fused N-heterocyclic building block consisting of a pyrazolo[1,5-a]pyrimidine core substituted with phenyl groups at positions 5 and 7 and a carboxylic acid handle at position 3 . This scaffold serves as the direct synthetic precursor to Reversan (CAS 313397-13-6) and its structural analogues, a class of non-toxic multidrug resistance-associated protein 1 (MRP1) and P-glycoprotein (P-gp) inhibitors that are six to eight times more potent than standard transporter inhibitors such as verapamil and probenecid [1].

Why 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid Cannot Be Replaced by In-Class Analogues: Regioisomer Sensitivity and Lipophilicity Constraints


The pyrazolo[1,5-a]pyrimidine scaffold exhibits pronounced positional structure-activity relationship (SAR) sensitivity that precludes indiscriminate substitution between regioisomers and analogues [1]. The 3-carboxylic acid isomer is the obligatory precursor for the pharmacologically validated MRP1/P-gp inhibitor Reversan, whereas the 2-carboxylic acid regioisomer (CAS 5646-98-0) has no reported activity against these transporters [2]. Furthermore, replacing the 5,7-diphenyl substituents with dimethyl groups (CAS 90349-23-8) dramatically alters the lipophilicity profile—reducing LogP by approximately 2 units and increasing aqueous solubility by over 20-fold—fundamentally changing membrane permeability and target engagement characteristics .

Head-to-Head Quantitative Differentiation Evidence for 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid


Lipophilicity and Aqueous Solubility Differentiation Against the 5,7-Dimethyl Analogue

The 5,7-diphenyl substitution pattern confers markedly higher lipophilicity and lower aqueous solubility compared to the 5,7-dimethyl analogue (CAS 90349-23-8), making it more suitable for targeting intracellular or membrane-embedded proteins where passive membrane permeability is critical . The target compound exhibits a consensus LogP of 3.08 and predicted aqueous solubility of 0.0178 mg/mL (56.5 µM), whereas the 5,7-dimethyl analogue has an estimated LogP of 1.71 and aqueous solubility of 0.425 mg/mL—a 24-fold increase in solubility that reflects substantially different partitioning behaviour [1].

Lipophilicity Drug design Permeability

Regioisomeric Precision: 3-Carboxylic Acid Isomer as the Exclusive Precursor for Pharmacologically Validated MRP1/P-gp Inhibitors

The 3-carboxylic acid regioisomer (CAS 352208-55-0) is the required synthetic precursor to Reversan (CAS 313397-13-6) and its structural analogues, which are six to eight times more potent MRP1/P-gp inhibitors than reference standards including verapamil, difloxacin, probenecid, and PAK104P [1]. In contrast, the 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid isomer (CAS 5646-98-0) cannot yield this pharmacophore class due to the different connectivity of the carboxamide attachment point, and no MRP1/P-gp inhibitory activity has been reported for 2-carboxylic acid-derived compounds . The crystal structure evidence confirms that the 3-carboxylic acid configuration is essential for forming the N-(3-morpholinopropyl)carboxamide pharmacophore present in Reversan [1].

MRP1 inhibitor Multidrug resistance Regioisomer

Procurement Cost and Storage Stability Advantage Over the Corresponding Ethyl Ester

The free carboxylic acid offers a measurable procurement advantage over the corresponding ethyl ester (CAS 895764-31-5) in both unit cost and storage simplicity [1]. At the 100 mg scale, the acid is priced at £82.00 (approximately USD 105), whereas the ethyl ester costs USD 150.00 for the same quantity—a ~30% cost saving [1]. Furthermore, the acid is shipped and stored at ambient temperature, while the ester requires refrigerated storage at 2–8°C with protection from air and light, adding logistical and storage costs for ester procurement [1].

Cost efficiency Storage stability Procurement

Certified Purity and Multi-Vendor QC Documentation Benchmarking Against Unsubstituted Core Scaffold

The 5,7-diphenyl derivative is supplied with verified purity of 95–98% across multiple reputable vendors, each providing batch-specific analytical documentation including NMR, HPLC, and/or GC spectra . While the unsubstituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acid core (CAS 25940-35-6) is substantially cheaper (USD 12/g at 95% purity), it lacks the 5,7-diaryl substitution pattern required for the Reversan pharmacophore and is typically supplied with minimal QC documentation beyond a certificate of analysis . The diphenyl derivative thus offers superior identity confidence and batch-to-batch reproducibility for regulated medicinal chemistry workflows .

Purity Quality control Batch consistency

Procurement-Ready Application Scenarios for 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid


Synthesis of Reversan and Next-Generation MRP1/P-gp Inhibitor Libraries to Overcome Multidrug Resistance in Oncology

As the direct carboxylic acid precursor to Reversan and its structural analogues, this building block enables the rapid generation of amide-based compound libraries targeting MRP1 and P-gp overexpression in multidrug-resistant cancer cell lines [1]. The free acid can be coupled with diverse primary amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) without requiring a separate ester hydrolysis step, accelerating SAR exploration.

Structure-Activity Relationship (SAR) Campaigns Focused on Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors Requiring High Lipophilicity

The elevated LogP (3.08) of the 5,7-diphenyl-substituted core makes this compound especially suitable for designing ATP-competitive kinase inhibitors that must cross the cell membrane and access the intracellular ATP-binding pocket . The 24-fold lower aqueous solubility compared to the 5,7-dimethyl analogue is advantageous for achieving sustained intracellular retention.

Cost-Efficient, Ambient-Stable Building Block for Large-Scale Medicinal Chemistry Programs

With a unit cost approximately 30% lower than the corresponding ethyl ester and the ability to be stored at ambient temperature without cold-chain logistics, the acid is the preferred procurement form for medicinal chemistry groups consuming gram quantities in parallel library synthesis . The multi-vendor availability with certified QC documentation further reduces supply chain risk.

Regioisomer-Controlled Synthesis of Patent-Differentiated Heterocyclic Scaffolds

The unambiguous 3-carboxylic acid regioisomer serves as a defined starting point for building patent-differentiated intellectual property around the pyrazolo[1,5-a]pyrimidine scaffold. In contrast, use of the 2-carboxylic acid isomer would lead to a structurally distinct, pharmacologically unvalidated compound series, making regioisomeric purity critical for freedom-to-operate and patent filing [1].

Quote Request

Request a Quote for 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.